molecular formula C8H13N3O2 B1367853 4-amino-1-methyl-3-propyl-1H-pyrazole-5-carboxylic acid CAS No. 383427-88-1

4-amino-1-methyl-3-propyl-1H-pyrazole-5-carboxylic acid

Cat. No. B1367853
CAS RN: 383427-88-1
M. Wt: 183.21 g/mol
InChI Key: FKSOXLYNWYTDKS-UHFFFAOYSA-N
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Description

“4-Amino-1-methyl-3-propyl-1H-pyrazole-5-carboxamide” is a potent hypolipidemic agent that is a possible inhibitor of PDE 1 (phosphodiesterase 1) .


Synthesis Analysis

The synthesis of pyrazoles involves a variety of methods. One method involves a silver-mediated [3 + 2] cycloaddition of N-isocyanoiminotriphenylphosphorane as a “CNN” building block to terminal alkynes . Another method involves one-pot condensations of ketones, aldehydes, and hydrazine monohydrochloride to form pyrazoline intermediates under mild conditions .


Molecular Structure Analysis

The molecular formula of “4-Amino-1-methyl-3-propyl-1H-pyrazole-5-carboxamide hydrochloride” is C8H14N4O with a molecular weight of 218.69 . The InChI code is 1S/C8H14N4O.ClH/c1-3-4-5-6 (9)7 (8 (10)13)12 (2)11-5;/h3-4,9H2,1-2H3, (H2,10,13);1H .


Chemical Reactions Analysis

The reaction of “4-Amino-1-methyl-3-propyl-1H-pyrazole-5-carboxamide” involves a variety of chemical reactions. For instance, a radical addition followed by intramolecular cyclization affords the important pyrazole skeleton in good to excellent yields under mild conditions with wide group tolerance .


Physical And Chemical Properties Analysis

The physical and chemical properties of “4-Amino-1-methyl-3-propyl-1H-pyrazole-5-carboxamide” include a density of 1.3±0.1 g/cm3, a boiling point of 376.4±42.0 °C at 760 mmHg, and a flash point of 181.5±27.9 °C .

Scientific Research Applications

Synthesis and Pharmacological Investigation

Research conducted by Gokulan, Jayakar, Alagarsamy, and Solomon (2012) focused on synthesizing a series of compounds including 5-substituted-3-methylsulfanyl-1H-pyrazole-4-carboxylic acid ethyl esters for investigating their analgesic and anti-inflammatory activities. The study involved various synthesis methods and characterization of compounds, leading to the identification of a potential lead molecule for novel analgesic and anti-inflammatory agents. This research is significant for the development of new pharmacological compounds (Gokulan, P. D., Jayakar, B., Alagarsamy, V., & Raja Solomon, V. (2012)).

Coordination Chemistry

A study by Radi et al. (2015) explored the synthesis and characterization of pyrazole-dicarboxylate acid derivatives, leading to the formation of mononuclear Cu(II)/Co(II) coordination complexes. These complexes exhibit potential applications in coordination chemistry and crystallography (Radi, S., Yahyi, A., Et‐touhami, A., Jha, A., Adarsh, N. N., Robeyns, K., & Garcia, Y. (2015)).

Structural and Spectral Investigations

Viveka et al. (2016) conducted a comprehensive study involving experimental and theoretical investigations of a biologically significant pyrazole-4-carboxylic acid derivative. The research included characterization techniques and theoretical calculations, contributing to a deeper understanding of the structural and electronic properties of pyrazole derivatives (Viveka, S., Vasantha, G., Dinesha, Naveen, S., Lokanath, N. K., & Nagaraja, G. K. (2016)).

Synthesis Techniques

Heng (2004) documented the synthesis process of 1-methyl-3-n-propyl-pyrazole-5-carboxylic acid, emphasizing the steps and yields involved in the synthesis. This study provides valuable insights into the synthetic methods applicable to this class of compounds (Heng, L. (2004)).

Microwave Irradiation Synthesis

Khan et al. (2005) explored the use of microwave irradiation for synthesizing various pyrazole derivatives. The study demonstrated an efficient approach to obtain high yields of pyrazole compounds, highlighting the utility of microwave irradiation in organic synthesis (Khan, K., Maharvi, G., Choudhary, M., Atta‐ur‐ Rahman, & Perveen, S. (2005)).

Safety and Hazards

The safety information for “4-Amino-1-methyl-3-propyl-1H-pyrazole-5-carboxamide” includes hazard statements H315, H319, and H335, indicating that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation .

Biochemical Analysis

Biochemical Properties

4-amino-1-methyl-3-propyl-1H-pyrazole-5-carboxylic acid plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, pyrazole derivatives, including this compound, have been shown to exhibit antibacterial, anti-inflammatory, anti-cancer, analgesic, anticonvulsant, anthelmintic, antioxidant, and herbicidal properties . These interactions are crucial for the compound’s biological activity and therapeutic potential.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Pyrazole derivatives have been reported to protect cells from oxidative stress and prevent formalin-induced tonic pain . These effects highlight the compound’s potential in therapeutic applications.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, inhibit or activate enzymes, and alter gene expression. The structural properties of pyrazoles, including tautomerism, play a crucial role in their reactivity and biological activity . These molecular interactions are essential for understanding the compound’s mechanism of action.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. Factors such as stability, degradation, and long-term effects on cellular function are critical for its application in research and therapy. The compound’s stability and degradation rates can influence its efficacy and safety in in vitro and in vivo studies .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Studies have shown that pyrazole derivatives can have threshold effects, with higher doses potentially leading to toxic or adverse effects . Understanding the dosage effects is crucial for determining the compound’s therapeutic window and safety profile.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors, affecting metabolic flux and metabolite levels. The compound’s metabolic pathways are essential for understanding its pharmacokinetics and pharmacodynamics .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation, affecting its biological activity and therapeutic potential .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. Targeting signals and post-translational modifications direct the compound to specific compartments or organelles, where it exerts its effects . Understanding its subcellular localization is essential for elucidating its mechanism of action and therapeutic potential.

properties

IUPAC Name

4-amino-2-methyl-5-propylpyrazole-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13N3O2/c1-3-4-5-6(9)7(8(12)13)11(2)10-5/h3-4,9H2,1-2H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKSOXLYNWYTDKS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=NN(C(=C1N)C(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30587697
Record name 4-Amino-1-methyl-3-propyl-1H-pyrazole-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30587697
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

183.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

383427-88-1
Record name 4-Amino-1-methyl-3-propyl-1H-pyrazole-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30587697
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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